3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
Overview
Description
3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with acyl chlorides in a basic medium, which leads to the formation of the oxadiazole ring . Another approach involves the cyclization of nitrile oxides with nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or toluene, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles .
Scientific Research Applications
3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of energetic materials due to its thermal stability and high energy content.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt the function of microbial cell membranes, leading to the death of pathogens . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
Uniqueness
What sets 3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride apart is its specific substitution pattern and the presence of the amino group, which can enhance its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-5-10-7(13-11-5)4-9-6(12)2-3-8;/h2-4,8H2,1H3,(H,9,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYCFFNKRQLTDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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